

Sulfo-Cy7.5 NHS Ester: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cy7.5 NHS ester**

Cat. No.: **B13923894**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the solubility and stability characteristics of **Sulfo-Cy7.5 NHS ester**, a near-infrared (NIR) fluorescent dye crucial for labeling biomolecules. The following sections detail its physicochemical properties, storage and handling protocols, and the chemical principles governing its use in bioconjugation.

Core Characteristics of Sulfo-Cy7.5 NHS Ester

Sulfo-Cy7.5 NHS ester is a water-soluble, hydrophilic dye designed for the modification of primary amine groups on molecules such as proteins, peptides, and amine-modified oligonucleotides.^{[1][2]} Its structural similarity to indocyanine green (ICG) is enhanced by a trimethylene bridge that increases its quantum yield, making it a superior choice for *in vivo* NIR imaging applications.^{[2][3]} The presence of a sulfonate group significantly increases its water solubility, which is advantageous when labeling delicate proteins that may denature in the presence of organic co-solvents.^{[4][5][6]}

Solubility Profile

The solubility of **Sulfo-Cy7.5 NHS ester** is a key factor in its application. It is readily soluble in aqueous solutions as well as common organic solvents used in bioconjugation.

Table 1: Solubility of **Sulfo-Cy7.5 NHS Ester**

Solvent	Solubility	Notes
Water	Good / Very Good	The sulfonate groups confer high water solubility, making it ideal for labeling proteins directly in aqueous buffers. ^[3] ^[4] ^[5] ^[7]
Dimethyl sulfoxide (DMSO)	Good / 50 mg/mL	Anhydrous DMSO is recommended for preparing concentrated stock solutions. ^[1] ^[8] Note that hygroscopic DMSO can affect solubility; use freshly opened solvent. ^[1] Ultrasonic assistance may be required for high concentrations. ^[1]
Dimethylformamide (DMF)	Good	Another suitable organic solvent for creating stock solutions. ^[3] ^[4] ^[5] ^[7]

Stability and Storage

Proper storage and handling are critical to maintain the reactivity of the N-hydroxysuccinimide (NHS) ester group, which is susceptible to hydrolysis.

Solid Form

For long-term storage, **Sulfo-Cy7.5 NHS ester** powder should be handled under the following conditions:

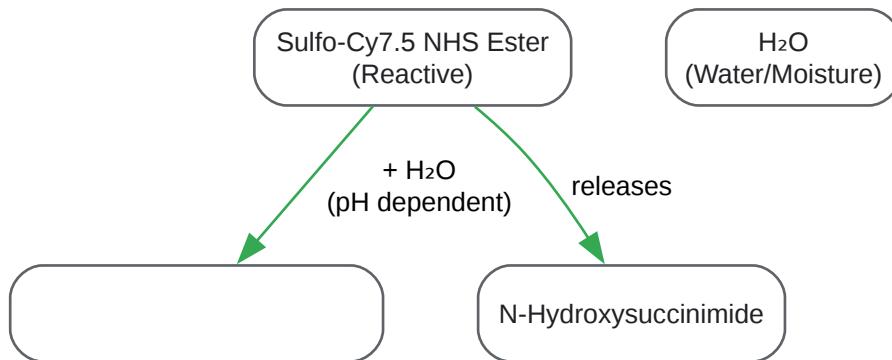
Table 2: Recommended Storage Conditions for Solid **Sulfo-Cy7.5 NHS Ester**

Parameter	Condition	Rationale
Temperature	-20°C	Minimizes degradation over time.[3][4][7]
Light Exposure	In the dark	Prevents photobleaching and degradation of the cyanine dye structure.[3][4][9]
Moisture	Desiccated	The NHS ester is highly sensitive to moisture, which causes hydrolysis.[3][4][10]
Shelf Life	Up to 12 months	When stored under the recommended conditions.[3][4]
Transportation	Up to 3 weeks at room temperature	The solid form is stable for short periods at ambient temperature.[3][4][9]

In Solution

Once dissolved, the stability of the NHS ester is significantly reduced, particularly in aqueous buffers.

Table 3: Recommended Storage for **Sulfo-Cy7.5 NHS Ester** Stock Solutions


Solvent	Temperature	Duration	Notes
DMSO	-20°C	1 month	Store in sealed containers, protected from moisture and light.[1] Avoid repeated freeze-thaw cycles.[8]
DMSO	-80°C	6 months	For longer-term storage of stock solutions.[1]

Note: It is strongly recommended to prepare aqueous working solutions fresh on the day of use. Extended storage of stock solutions may lead to a reduction in dye activity.[1][8]

Chemical Stability and Hydrolysis

The primary factor affecting the stability of **Sulfo-Cy7.5 NHS ester** in solution is the hydrolysis of the NHS ester group. This reaction is highly dependent on pH.

Figure 1. Hydrolysis of Sulfo-Cy7.5 NHS Ester

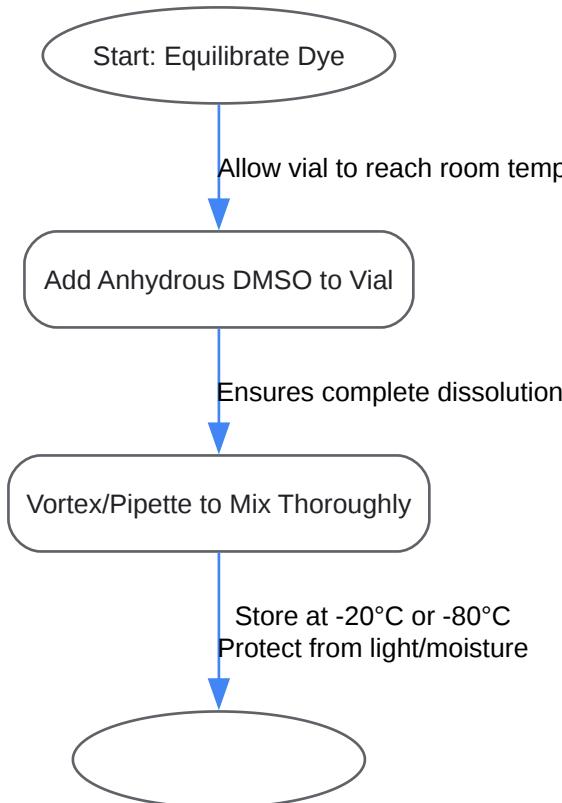
[Click to download full resolution via product page](#)

Caption: Hydrolysis pathway of the NHS ester.

The NHS ester reacts with water, resulting in an inactive carboxylate form of the dye and releasing N-hydroxysuccinimide. The rate of this hydrolysis increases significantly with pH.

Table 4: Half-life of NHS Esters in Aqueous Solution

pH	Half-life
7.0	4-5 hours
8.0	1 hour
8.6	10 minutes
(Data for general NHS esters) [11]	


This pH-dependent stability is a critical consideration for experimental design. While the amine labeling reaction is most efficient at a slightly basic pH (7-8), a higher pH will also accelerate the competing hydrolysis reaction.[\[7\]](#) Therefore, a balance must be struck, with labeling protocols often recommending a pH range of 8.0-9.0.[\[8\]](#)

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution of **Sulfo-Cy7.5 NHS ester**, a common starting point for labeling reactions.

Figure 2. Workflow for Stock Solution Preparation

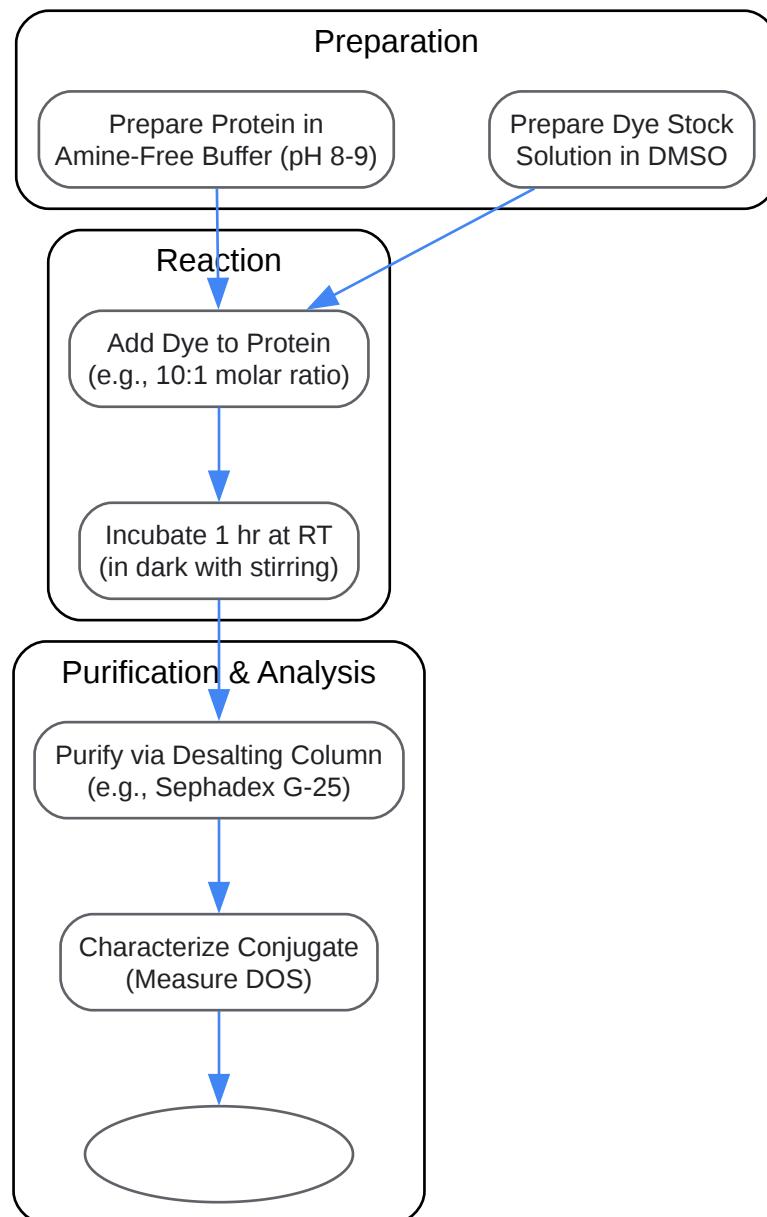
[Click to download full resolution via product page](#)

Caption: Protocol for preparing a DMSO stock solution.

Methodology:

- Equilibration: Before opening, allow the vial of **Sulfo-Cy7.5 NHS ester** to warm to room temperature completely. This prevents condensation of moisture onto the reactive powder. [\[10\]](#)
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.[\[8\]](#)
- Mixing: Vortex the vial or pipette the solution up and down until the dye is completely dissolved.

- Storage: For immediate use, proceed to the labeling protocol. For storage, divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1][8]


Protocol 2: General Protein Labeling

This protocol provides a general workflow for conjugating **Sulfo-Cy7.5 NHS ester** to a protein, such as an antibody.

Methodology:

- Buffer Preparation: Prepare the protein in an amine-free buffer, such as phosphate-buffered saline (PBS). The optimal pH for the reaction is between 8.0 and 9.0. If the pH is below 8.0, it can be adjusted with 1 M sodium bicarbonate solution.[8]
 - Crucial Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.[8]
- Dye Addition: While gently vortexing the protein solution, slowly add the calculated amount of the **Sulfo-Cy7.5 NHS ester** stock solution. A common starting point is a 10:1 molar ratio of dye to protein.[8][12]
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[13] Continuous, gentle stirring or rotation is recommended.
- Purification: Remove the unreacted, hydrolyzed dye from the labeled protein conjugate. This is typically achieved using a desalting column, such as Sephadex G-25, equilibrated with PBS.[8][12]
- Characterization: Determine the degree of substitution (DOS) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

Figure 3. Protein Labeling and Purification Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for protein conjugation.

By understanding and controlling the factors of solubility and stability, researchers can effectively utilize **Sulfo-Cy7.5 NHS ester** to produce reliable and highly fluorescent bioconjugates for advanced imaging and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfo-Cyanine 7.5 NHS ester (A270305) | Antibodies.com [antibodies.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]
- 6. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. genecopoeia.com [genecopoeia.com]
- To cite this document: BenchChem. [Sulfo-Cy7.5 NHS Ester: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13923894#sulfo-cy7-5-nhs-ester-solubility-and-stability-characteristics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com